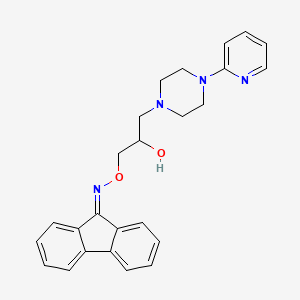
9H-芴-9-酮 O-(2-羟基-3-(4-(吡啶-2-基)哌嗪-1-基)丙基)肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-fluoren-9-one O-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl) oxime: is a complex organic compound that combines the structural features of fluorenone, piperazine, and pyridine
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes. This makes it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The piperazine and pyridine moieties are common in many drugs, suggesting that this compound could be modified to enhance its biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorenone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-one O-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl) oxime typically involves multiple steps:
Formation of Fluorenone Oxime: The initial step involves the conversion of fluorenone to its oxime derivative. This can be achieved by reacting fluorenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Alkylation: The oxime is then subjected to alkylation with 2-chloro-3-(4-(pyridin-2-yl)piperazin-1-yl)propane. This step requires a suitable solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxime group, converting it back to the corresponding amine.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated derivatives of the pyridine ring.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxime group could allow for hydrogen bonding interactions, while the piperazine and pyridine rings could participate in π-π stacking or other non-covalent interactions.
相似化合物的比较
Similar Compounds
Fluorenone: The parent compound, lacking the oxime and piperazine-pyridine substituents.
Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine, which share the piperazine-pyridine structure but lack the fluorenone core.
Oxime derivatives: Compounds such as acetoxime, which share the oxime functional group but have different core structures.
Uniqueness
What sets 9H-fluoren-9-one O-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl) oxime apart is the combination of these three distinct moieties in a single molecule
属性
IUPAC Name |
1-(fluoren-9-ylideneamino)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-19(17-28-13-15-29(16-14-28)24-11-5-6-12-26-24)18-31-27-25-22-9-3-1-7-20(22)21-8-2-4-10-23(21)25/h1-12,19,30H,13-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGBFKSQJXQGCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2408601.png)

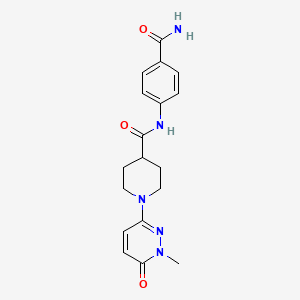
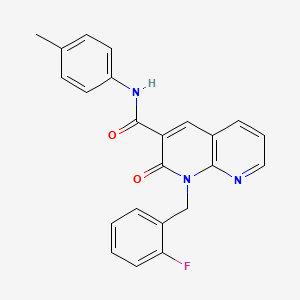
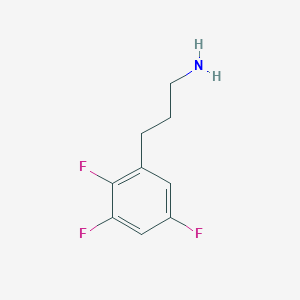
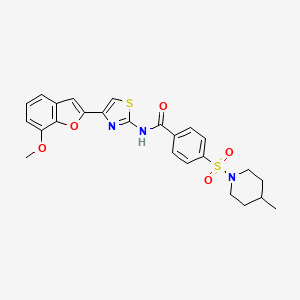
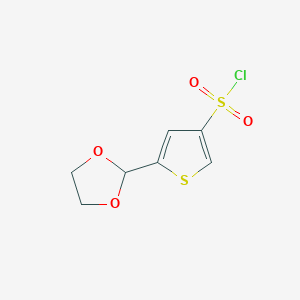
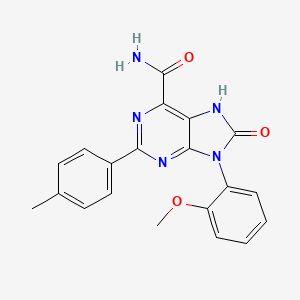
![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid](/img/structure/B2408612.png)
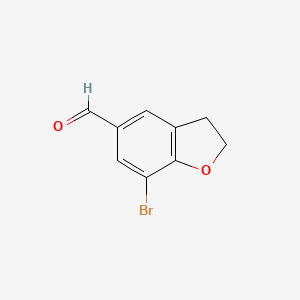
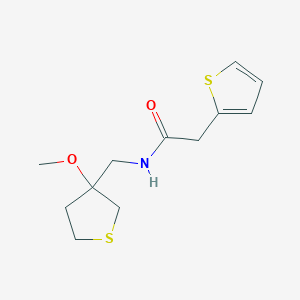
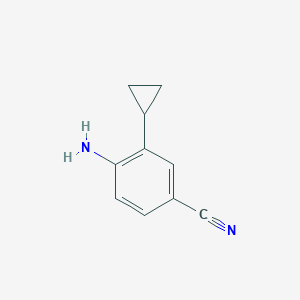
![[4-(Butan-2-yl)phenyl]methanol](/img/structure/B2408621.png)
